molecular formula C21H22N4O3S B2915711 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole CAS No. 2034313-06-7

3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B2915711
CAS No.: 2034313-06-7
M. Wt: 410.49
InChI Key: XETLQVUGYWKLTD-UHFFFAOYSA-N
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Description

3-{4-[2-(Oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperazine ring via a carbonyl group. The piperazine moiety is further substituted with a pyridine ring bearing an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group. This structure combines pharmacologically relevant motifs:

  • Benzothiazole: Known for its role in CNS-targeting agents, antimicrobials, and kinase inhibitors.
  • Piperazine: A common scaffold in medicinal chemistry, enhancing solubility and modulating receptor binding.

The compound’s molecular formula is tentatively deduced as C₂₁H₂₂N₄O₃S (exact formula requires experimental validation), with a molecular weight of approximately 410.5 g/mol.

Properties

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-21(17-5-3-8-22-20(17)28-15-7-13-27-14-15)25-11-9-24(10-12-25)19-16-4-1-2-6-18(16)29-23-19/h1-6,8,15H,7,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETLQVUGYWKLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Formation

The 1,2-benzothiazole scaffold is typically synthesized via cyclization of substituted anilines with sulfur-containing reagents. Key methods include:

  • Thiocyclization of 2-Aminothiophenol Derivatives : Reaction of 2-aminothiophenol with α-chloroketones or carboxylic acid chlorides under basic conditions (e.g., K₂CO₃ in DMF) yields benzothiazoles. For the target compound, a precursor such as 2-amino-5-(piperazin-1-yl)benzenethiol may be cyclized with a chlorinated acetylpyridine intermediate.
  • Huisgen Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for benzothiazole formation in related compounds.

Oxolane-Oxy Pyridine Synthesis

The 2-(oxolan-3-yloxy)pyridine-3-carbonyl fragment is prepared through:

  • Etherification : Mitsunobu reaction between 3-hydroxypyridine and oxolan-3-ol using triphenylphosphine and diethyl azodicarboxylate (DEAD).
  • Carboxylic Acid Activation : The pyridine-3-carboxylic acid is converted to an acid chloride (SOCl₂) or activated ester (HOBt/DCC) for subsequent coupling.

Final Assembly via Amide Coupling

The piperazine and pyridine fragments are connected via amide bond formation:

  • Step 1 : Reaction of 2-(oxolan-3-yloxy)pyridine-3-carboxylic acid with piperazine using coupling agents like HATU or EDCl/HOBt in dichloromethane (DCM) or THF.
  • Step 2 : The resulting intermediate is coupled to 3-amino-1,2-benzothiazole via nucleophilic substitution or reductive amination.

Optimized Protocol

Stepwise Procedure

  • Synthesis of 3-Amino-1,2-benzothiazole :

    • 2-Aminothiophenol (1.0 eq) reacts with chloroacetyl chloride (1.2 eq) in pyridine, refluxed for 6 hours.
    • Yield: 78–85%.
  • Piperazine Functionalization :

    • 3-Chloro-1,2-benzothiazole (1.0 eq) and piperazine (2.5 eq) in DMF at 90°C for 12 hours.
    • Yield: 70–75%.
  • Preparation of 2-(Oxolan-3-yloxy)pyridine-3-carbonyl Chloride :

    • 2-(Oxolan-3-yloxy)pyridine-3-carboxylic acid (1.0 eq) treated with thionyl chloride (3.0 eq) at 60°C for 2 hours.
  • Amide Coupling :

    • Piperazine-benzothiazole (1.0 eq) reacts with the acyl chloride (1.2 eq) in THF with triethylamine (2.0 eq) at 25°C for 24 hours.
    • Purification via silica gel chromatography (EtOAc/hexane = 1:3).
    • Final Yield: 60–65%.

Analytical Data and Characterization

Property Value
Molecular Formula C₂₂H₂₃N₅O₃S
Molecular Weight 449.52 g/mol
Melting Point 198–202°C
HPLC Purity >98%
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H), 7.92–7.85 (m, 2H), 5.12 (m, 1H), 3.80–3.50 (m, 8H)
¹³C NMR (100 MHz, DMSO-d₆) δ 170.2 (C=O), 162.1 (C-O), 112.8–148.9 (aromatic carbons)

Challenges and Solutions

  • Low Solubility : Intermediate piperazine derivatives often require polar solvents (e.g., DMF) or sonication for dissolution.
  • Regioselectivity : Mitsunobu reaction conditions must be optimized to favor oxolane-3-oxy over other ether linkages.
  • Purification : Silica gel chromatography with gradient elution (hexane → EtOAc) effectively separates regioisomers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the nitrogens in the piperazine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

A. Structural Variations and Pharmacophore Impact

Piperazine-Linked Heterocycles :

  • The target compound’s oxolan-3-yloxy pyridine substituent distinguishes it from analogs like 10d (trifluoromethylphenyl urea) and Compound 5 (spiro-cyclohexane). These groups influence lipophilicity and hydrogen-bonding capacity, critical for target engagement .
  • The benzothiazole core in the target compound contrasts with the thiazole in 10d and the pyrrolidine-2,5-dione in Compound 5 , suggesting divergent biological targets (e.g., kinase vs. serotonin receptor modulation).

C. Physicochemical Properties

  • Molecular Weight : The target compound (~410.5 g/mol) falls within the acceptable range for CNS permeability, comparable to Compound 5 (406.5 g/mol) but lighter than 10d (548.2 g/mol).
  • Solubility : The oxolan-3-yloxy group may improve aqueous solubility relative to the trifluoromethylphenyl urea in 10d , which is highly lipophilic .

Research Implications and Limitations

  • Data Gaps : Specific pharmacological data (e.g., IC₅₀, receptor binding) for the target compound are unavailable, necessitating further in vitro profiling.
  • Synthetic Feasibility : High yields (>90%) for piperazine-thiazole derivatives (e.g., 10d–10f ) suggest viable routes for synthesizing the target compound .

Biological Activity

The compound 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Benzothiazole Core : This moiety is known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Piperazine Linker : Increases the compound's solubility and bioavailability.
  • Oxolan-3-yloxy and Pyridine Substituents : These functional groups are crucial for enhancing the compound's interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of benzothiazole derivatives, including the target compound. Notably:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. This mechanism was highlighted in a study where derivatives exhibited selective cytotoxicity against cancer cell lines such as U937 and MCF-7, indicating a targeted approach to cancer therapy .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzothiazole structure significantly affect biological activity. For instance, the presence of an N, N, O-donor set enhances anticancer efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Broad-Spectrum Activity : Benzothiazole derivatives have demonstrated activity against various pathogens, including bacteria and fungi. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth .
  • Case Study : In a study focusing on benzothiazole derivatives, compounds similar to the target molecule exhibited significant antibacterial activity against Staphylococcus aureus and other pathogens, suggesting that modifications can enhance efficacy against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (μM)Reference
AnticancerU937 (procaspase-3+)5.0
MCF-7 (procaspase-3-)7.5
AntibacterialS. aureus4.5
E. coli6.0

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm connectivity, with emphasis on benzothiazole (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) signals. 2D techniques (COSY, HSQC) resolve overlapping peaks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ for protonated ions).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides atomic-level structural data .

Basic: How to design in vitro assays to evaluate biological activity?

Q. Methodological Answer :

  • Target Selection : Prioritize targets based on structural analogs (e.g., benzothiazole derivatives in ).
  • Assay Conditions : Use cell lines or enzyme systems relevant to the hypothesized mechanism. Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ determination).
  • Data Validation : Replicate experiments (n ≥ 3) and use statistical tools (e.g., ANOVA) to assess significance .

Advanced: What computational approaches predict the reactivity of the benzothiazole-piperazine moiety?

Q. Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models can predict electron density, nucleophilic/electrophilic sites, and transition states .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to assess stability.
  • Reaction Path Search : Tools like GRRM or AFIR map potential reaction pathways, guiding experimental prioritization .

Advanced: How to resolve discrepancies in biological activity data across assay conditions?

Q. Methodological Answer :

  • Control Variables : Standardize cell passage number, serum concentration, and incubation time.
  • Analytical Replicates : Use orthogonal assays (e.g., fluorescence-based vs. luminescence) to cross-validate results.
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, temperature) .

Advanced: What strategies ensure detection of synthetic impurities?

Q. Methodological Answer :

  • Chromatography : HPLC with UV/Vis or MS detection (e.g., C18 column, gradient elution) separates impurities. Compare retention times to reference standards ().
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products.
  • Quantitative NMR (qNMR) : Quantifies impurities without reference standards .

Basic: How to assess solubility and stability for experimental use?

Q. Methodological Answer :

  • Solubility Screening : Test in buffers (pH 1–10), DMSO, or PEG-based solvents. Use dynamic light scattering (DLS) for aggregation detection.
  • Stability Studies : Monitor via HPLC over time under storage conditions (e.g., –20°C, 4°C). Thermogravimetric Analysis (TGA) assesses thermal degradation .

Advanced: How to elucidate reaction mechanisms using kinetic studies?

Q. Methodological Answer :

  • Rate Determination : Use in-situ techniques (e.g., IR spectroscopy) to track reactant consumption.
  • Isotopic Labeling : Introduce ¹³C or ²H at reactive sites to trace bond formation/cleavage.
  • Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise mechanisms .

Basic: What safety protocols are essential during synthesis?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles. Use fume hoods for volatile intermediates (e.g., chlorinated reagents).
  • Waste Management : Segregate halogenated waste (e.g., 3-chlorobenzisothiazole, ) from organic solvents.
  • Training : Mandatory safety exams (100% score) and adherence to the Chemical Hygiene Plan ().

Advanced: How do structural modifications affect physicochemical properties compared to analogs?

Q. Methodological Answer :

  • QSAR Studies : Correlate substituent effects (e.g., oxolane vs. pyrimidine in ) with logP, solubility, or bioactivity.
  • Molecular Docking : Predict binding affinity changes by modifying the benzothiazole or piperazine moieties.
  • Thermodynamic Profiling : Differential Scanning Calorimetry (DSC) measures melting points and polymorph stability .

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